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molecular formula C4H10S3 B1581568 Bis(2-mercaptoethyl) sulfide CAS No. 3570-55-6

Bis(2-mercaptoethyl) sulfide

Cat. No. B1581568
M. Wt: 154.3 g/mol
InChI Key: KSJBMDCFYZKAFH-UHFFFAOYSA-N
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Patent
US04752560

Procedure details

This compound is obtained by reacting 1,11-dichloro-3,6,9-trioxaundecane with 1,5-dimercapto-3-thiapentane in the presence of sodium carbonate in aqueous ethanol: ##STR8##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][O:10][CH2:11][CH2:12]Cl.[SH:14][CH2:15][CH2:16][S:17][CH2:18][CH2:19][SH:20].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C>[O:10]1[CH2:11][CH2:12][S:20][CH2:19][CH2:18][S:17][CH2:16][CH2:15][S:14][CH2:2][CH2:3][O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCOCCOCCOCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCSCCS
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is obtained

Outcomes

Product
Name
Type
Smiles
O1CCOCCOCCSCCSCCSCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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